Cas no 110268-35-4 (2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester)

2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester structure
110268-35-4 structure
Nombre del producto:2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester
Número CAS:110268-35-4
MF:C19H20O7
Megavatios:360.358631608474
CID:198705

2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester Propiedades químicas y físicas

Nombre e identificación

    • 2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester
    • 2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H
    • 2-Propenoic acid, 2-methyl-, 1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methenofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester, [1aR-(1aR*,3S*,8S*,8aR*,11aS*,11bR*)]-
    • 2-Propenoicacid, 2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methenofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester (9CI)
    • 5H-3,6-Methenofuro[2,3-f]oxireno[d]oxacyclounde
    • Isoelephantopin
    • Elephantopin
    • Renchi: 1S/C19H20O7/c1-8(2)16(20)24-12-6-10-5-11(23-18(10)22)7-19(4)15(26-19)14-13(12)9(3)17(21)25-14/h5,11-15H,1,3,6-7H2,2,4H3/t11-,12+,13-,14+,15-,19-/m1/s1
    • Clave inchi: WIQOUTANBFOBPB-AEKDSCCUSA-N
    • Sonrisas: C[C@@]12C[C@]3([H])OC(=O)C(C[C@H](OC(=O)C(=C)C)[C@@]4([H])C(=C)C(=O)O[C@]4([H])[C@H]1O2)=C3

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 26
  • Xlogp3: 1.233

2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester Literatura relevante

Related Articles

Artículos recomendados

Proveedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
上海贤鼎生物科技有限公司